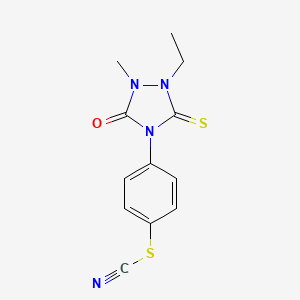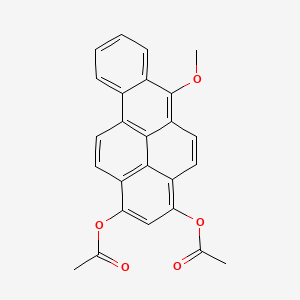
(3-Acetyloxy-6-methoxybenzo(a)pyren-1-yl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Acetyloxy-6-methoxybenzo(a)pyren-1-yl) acetate is a chemical compound belonging to the class of substituted pyrenes Pyrenes are polycyclic aromatic hydrocarbons known for their unique photophysical and electronic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetyloxy-6-methoxybenzo(a)pyren-1-yl) acetate typically involves indirect methods due to the challenges associated with direct substitution of the pyrene nucleus. . The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, can enhance the efficiency of the reaction and reduce the production costs.
Análisis De Reacciones Químicas
Types of Reactions
(3-Acetyloxy-6-methoxybenzo(a)pyren-1-yl) acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
(3-Acetyloxy-6-methoxybenzo(a)pyren-1-yl) acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of (3-Acetyloxy-6-methoxybenzo(a)pyren-1-yl) acetate involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its normal function and potentially leading to cell death. It may also interact with proteins, altering their structure and activity. These interactions are mediated by the compound’s unique electronic properties and its ability to form stable complexes with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
(3-Acetyloxy-6-methoxybenzo(a)pyrene): Similar structure but lacks the additional acetate group.
(6-Methoxybenzo(a)pyrene): Lacks both the acetyloxy and acetate groups.
(3-Acetyloxybenzo(a)pyrene): Lacks the methoxy group.
Uniqueness
(3-Acetyloxy-6-methoxybenzo(a)pyren-1-yl) acetate is unique due to the presence of both acetyloxy and methoxy groups, which confer distinct electronic and steric properties.
Propiedades
Número CAS |
74192-51-1 |
|---|---|
Fórmula molecular |
C25H18O5 |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
(3-acetyloxy-6-methoxybenzo[a]pyren-1-yl) acetate |
InChI |
InChI=1S/C25H18O5/c1-13(26)29-21-12-22(30-14(2)27)19-10-11-20-23-16(8-9-18(21)24(19)23)15-6-4-5-7-17(15)25(20)28-3/h4-12H,1-3H3 |
Clave InChI |
SVXPIRHIQCLSIY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC(=C2C=CC3=C(C4=CC=CC=C4C5=C3C2=C1C=C5)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


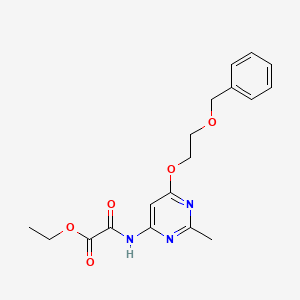
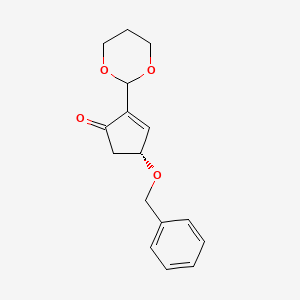
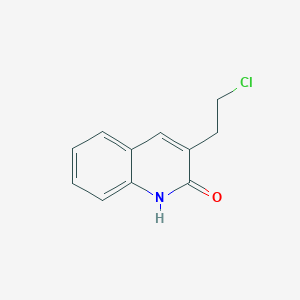


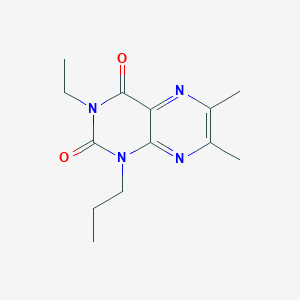
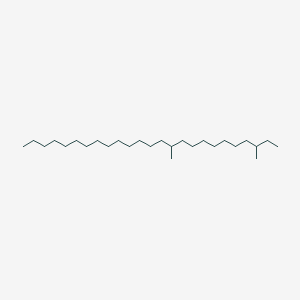
![2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B14452581.png)
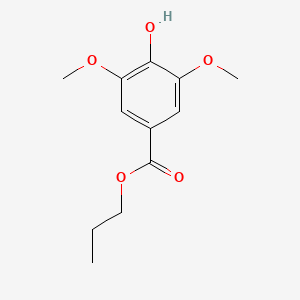

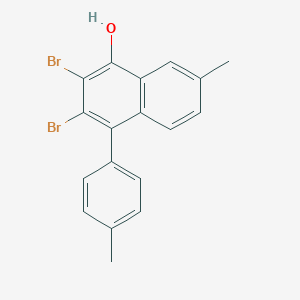
![1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene](/img/structure/B14452610.png)
![(4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine](/img/structure/B14452618.png)
